molecular formula C11H12O2 B13670722 1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone

1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone

Cat. No.: B13670722
M. Wt: 176.21 g/mol
InChI Key: SZJYNPMNRZUBPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol derivatives with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-2-prop-2-enylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-hydroxy-2-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C11H12O2/c1-3-5-10-9(8(2)12)6-4-7-11(10)13/h3-4,6-7,13H,1,5H2,2H3

InChI Key

SZJYNPMNRZUBPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)CC=C

Origin of Product

United States

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